REACTION_CXSMILES
|
CO[C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C:11]1[O:12]C(C)(C)CN=1.[CH:18]([Mg]Cl)([CH3:20])[CH3:19].CC[O:25]CC.[Cl-].[NH4+]>O1CCCC1>[CH:18]([C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C:11]([OH:12])=[O:25])([CH3:20])[CH3:19] |f:1.2,3.4|
|
Name
|
2-(2,3-dimethoxyphenyl)-5,5-dimethyloxazoline
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)C=1OC(CN1)(C)C
|
Name
|
isopropylmagnesium chloride ether
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL round-bottom flask equipped with nitrogen
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
septum inlet, and magnetic stirring, was dried under an atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
was synthesized in a like manner
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=O)O)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |